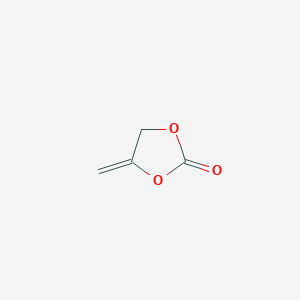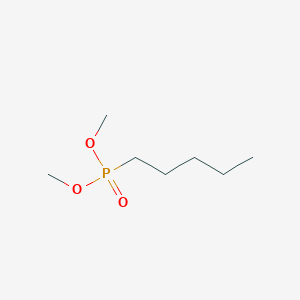
3-Bromo-2-methyl-pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, featuring a bromine atom at the third position, a methyl group at the second position, and a nitrile group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-pyridine-4-carbonitrile typically involves the bromination of 2-methyl-4-pyridinecarbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol, under reflux conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions, often in the presence of solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-2-methyl-pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but lacks the nitrile group, leading to different reactivity and applications.
3-Bromo-4-methylpyridine: Similar structure but with the methyl group at a different position, affecting its chemical properties and uses.
2-Pyridinecarbonitrile: Lacks the bromine and methyl groups, resulting in distinct chemical behavior and applications.
Uniqueness
3-Bromo-2-methyl-pyridine-4-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer specific reactivity and binding properties.
Properties
Molecular Formula |
C7H5BrN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
3-bromo-2-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5BrN2/c1-5-7(8)6(4-9)2-3-10-5/h2-3H,1H3 |
InChI Key |
OSRDIBSOHAPXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)






![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)


